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Compound of Interest

1-(Benzyloxy)-3-
Compound Name:
(bromomethyl)benzene

Cat. No.: B158075

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and applications of 1-(Benzyloxy)-3-(bromomethyl)benzene (also known as 3-
Benzyloxybenzyl bromide). This compound is a valuable bifunctional reagent and intermediate
in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials
science.

Chemical Structure and Properties

1-(Benzyloxy)-3-(bromomethyl)benzene is an aromatic compound featuring a benzene ring
substituted at the 1 and 3 positions with a benzyloxy group (-OCH2CeHs) and a bromomethyl
group (-CHzBr), respectively. The benzyloxy group serves as a stable ether linkage, often used
as a protecting group or as a key pharmacophore, while the bromomethyl group provides a
reactive site for nucleophilic substitution, making it an excellent alkylating agent.

Table 1: Chemical and Physical Properties
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Property Value Reference(s)
CAS Number 1700-31-8 [1]
Molecular Formula C14H13BrO

Molecular Weight 277.16 g/mol [1]
1-(Benzyloxy)-3-

IUPAC Name ( yioxy)
(bromomethyl)benzene
3-Benzyloxybenzyl bromide,

Synonyms Benzyl 3-(bromomethyl)phenyl  [1]
ether
C1=CC=C(C=C1)C0OC2=CC(=

SMILES
CC=C2)CBr

Purity Typically 295%

Colorless to pale yellow liquid

Appearance )
or solid

Storage Inert atmosphere, 2-8°C

Spectroscopic Data

While a publicly available, fully assigned spectrum for this specific compound is not readily

available, the expected NMR chemical shifts can be predicted based on its structure and data

from analogous compounds. The benzylic protons of the bromomethyl group are

characteristically found in the 4.5 ppm region in *H NMR due to the deshielding effects of the

adjacent bromine atom and the aromatic ring.[2]

Table 2: Predicted NMR Spectroscopic Data
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Predicted Chemical
Type Group . Notes
Shift (6, ppm)

Singlet, deshielded by
1H NMR -CH2Br ~4.5 bromine and aromatic
ring.[2]

Singlet, characteristic
-OCH2-Ph ~5.1 of benzylic ether

protons.

Multiplet, complex
Aromatic H 6.9-75 pattern from two

different phenyl rings.

Benzylic carbon
13C NMR -CH2Br ~33 ]
attached to bromine.

-OCHz-Ph ~70 Benzylic ether carbon.

Multiple signals
Aromatic C 115-160 corresponding to
aromatic carbons.

Carbon attached to

C-O (Aromaitic) ~159
the benzyloxy group.
Carbon attached to
C-CH2Br (Aromatic) ~139 the bromomethyl

group.

Synthesis and Experimental Protocols

The synthesis of 1-(Benzyloxy)-3-(bromomethyl)benzene is most effectively achieved via a
two-step process starting from 3-hydroxybenzyl alcohol. The first step involves the protection of
the phenolic hydroxyl group via Williamson ether synthesis, followed by the conversion of the
benzylic alcohol to the corresponding bromide.
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Step 1: Williamson Ether Synthesis

3-Hydroxybenzyl alcohol Benzyl bromide Base (e.g., K2CO3) Solvent (e.g., Acetone)

Reflux Reflux Reflux Reflux
Step 2: Appel Reaction

Triphenylphosphine (PPhs) ‘

Solvent (e.g., THF)

Carbon tetrabromide (CBra)

3-(Benzyloxy)benzyl alcohol

%oom Temp. l Room Temp. Room Temp.

1-(Benzyloxy)-3-(bromomethyl)benzene B ey

Click to download full resolution via product page

Fig. 1: Two-step synthesis workflow for 1-(Benzyloxy)-3-(bromomethyl)benzene.

Experimental Protocol: Step 1 - Synthesis of 3-
(Benzyloxy)benzyl alcohol

This procedure is based on the Williamson ether synthesis for the preparation of benzyl ethers.

[3]14]

» Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 3-hydroxybenzyl alcohol (1.0 eq.), anhydrous potassium carbonate (K2COs,
2.5 eq.), and a suitable solvent such as acetone or DMF.

o Reaction Initiation: Stir the suspension at room temperature for 30 minutes.
» Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the mixture.

e Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction
progress using thin-layer chromatography (TLC).
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o Work-up: After the reaction is complete, cool the mixture to room temperature and filter off
the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

 Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and
brine. Dry the organic layer over anhydrous sodium sulfate (NazSOa), filter, and concentrate
in vacuo. The crude product can be purified by silica gel column chromatography to yield
pure 3-(benzyloxy)benzyl alcohol.[5]

Experimental Protocol: Step 2 - Synthesis of 1-
(Benzyloxy)-3-(bromomethyl)benzene

This procedure uses an Appel reaction to convert the benzylic alcohol to the bromide, a method
noted for its mild conditions. A similar procedure has been used to synthesize the analog 1,3-
Dibenzyloxy-5-(bromomethyl)benzene.[6]

o Reagent Setup: Dissolve 3-(benzyloxy)benzyl alcohol (1.0 eq.) and carbon tetrabromide
(CBrs, 1.25 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon).

e Reaction Initiation: Cool the solution in an ice bath to 0°C.

o Addition of Phosphine: Add triphenylphosphine (PPhs, 1.25 eq.) portion-wise to the stirred
solution. The reaction is often exothermic.

o Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
Monitor the reaction for the consumption of the starting alcohol by TLC.

o Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

« Purification: Purify the resulting crude residue by silica gel column chromatography, eluting
with a hexane/ethyl acetate gradient, to afford the final product, 1-(benzyloxy)-3-
(bromomethyl)benzene.[6]

Applications in Drug Development

1-(Benzyloxy)-3-(bromomethyl)benzene is a valuable building block for the synthesis of
complex organic molecules.[5] Its utility is particularly pronounced in medicinal chemistry,
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where the benzyloxy moiety is a recognized pharmacophore in various classes of bioactive
compounds.

Intermediate for Monoamine Oxidase (MAO) Inhibitors

The benzyloxy group is a key structural feature in a number of potent and selective Monoamine
Oxidase B (MAO-B) inhibitors.[7][8] MAO-B inhibitors are critical therapeutic agents for
neurodegenerative conditions such as Parkinson's disease.[9] The compound 1-
(Benzyloxy)-3-(bromomethyl)benzene serves as an ideal starting material to introduce the
"3-benzyloxy-phenyl" scaffold into target molecules. Its reactive bromomethyl handle allows for
facile coupling with various nucleophilic cores (e.g., amines, phenols, thiols) to generate
libraries of potential drug candidates.[10]

1-(Benzyloxy)-3- Nucleophilic Core
(bromomethyl)benzene (e.g., Amine, Phenol)

SN2 Reaction

Covalent Bond
Formation

Target Molecule with
Benzyloxy Pharmacophore

Biological Screening
(MAO-B Inhibition Assay)

Identifies
Potent Inhibitor

Lead Compound for
Neurodegenerative Disease
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Fig. 2: Logical workflow for the use of 1-(Benzyloxy)-3-(bromomethyl)benzene in drug
discovery.

The meta-position of the benzyloxy group relative to the point of attachment has been shown to
be crucial for potent MAO-B inhibition, allowing for favorable hydrophobic interactions within
the enzyme's active site.[8] By using 1-(benzyloxy)-3-(bromomethyl)benzene, medicinal
chemists can efficiently synthesize molecules that incorporate this optimal structural motif.

Safety Information

1-(Benzyloxy)-3-(bromomethyl)benzene is a reactive chemical and should be handled with
appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye
irritant and may cause respiratory irritation. Personal protective equipment (PPE), including
safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety
information, consult the Material Safety Data Sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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